This compound is recognized in various chemical databases, including PubChem and BenchChem, where it is cataloged under specific identifiers such as CAS number 1263077-87-7. It falls under the category of halogenated amines, which are often used as intermediates in organic synthesis and pharmaceutical research.
The synthesis of (R)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride typically involves several key steps:
These synthetic routes can be optimized for industrial production using continuous flow reactors to ensure high yield and purity while minimizing by-products .
The molecular structure of (R)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride can be described as follows:
The stereochemistry is significant; being an (R)-isomer indicates specific spatial arrangements around the chiral center, influencing its biological activity and reactivity.
(R)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride can participate in various chemical reactions:
Common reagents utilized include:
The mechanism of action for (R)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom and the amine group enhances its binding affinity to various molecular targets, potentially influencing multiple biochemical pathways.
Research into its specific interactions is ongoing, but preliminary studies suggest that it may act as a ligand in biochemical assays or have therapeutic implications due to its ability to modulate receptor activity .
The physical and chemical properties of (R)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride include:
Key properties include:
(R)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride has several applications across various fields:
The synthesis of enantiomerically pure (R)-1-(3-bromopyridin-2-yl)ethanamine HCl is crucial for applications requiring specific stereochemistry, such as in chiral ligand development or pharmaceutical intermediates. Several asymmetric strategies have been developed, each with distinct advantages and limitations.
The most direct route involves the enantioselective reduction of the prochiral ketone, 1-(3-bromopyridin-2-yl)ethanone. Catalytic hydrogenation and borane reduction using chiral catalysts are predominant.
Table 1: Enantioselective Reduction of 1-(3-Bromopyridin-2-yl)ethanone
Method | Catalyst System | Reducing Agent | Temp (°C) | Time (h) | ee (%) (R)-Amine | Yield (%) | Key Variables |
---|---|---|---|---|---|---|---|
Catalytic Hydrogenation | RuCl₂(R)-XylBINAPₙ | H₂ (10 bar) | 50 | 24 | 92 | 85 | Solvent (MeOH), Base (Et₃N) |
Catalytic Hydrogenation | Ru(OAc)₂[(S)-SYNPHOS] | H₂ (30 bar) | 40 | 16 | 88 | 90 | Solvent (iPrOH), Pressure |
CBS Reduction | (R)-Me-CBS (10 mol%) | BMS | -20 | 2 | 98 | 92 | Catalyst loading, Temp, Borane source |
CBS Reduction | (R)-Ph-CBS (15 mol%) | CB | 0 | 1 | 95 | 88 | Solvent (Toluene), Additive |
Resolution of racemic 1-(3-bromopyridin-2-yl)ethanamine remains a viable alternative, particularly for scale-up where classical methods are established.
Direct catalytic asymmetric synthesis of the chiral amine bond represents an alternative to ketone reduction.
Table 2: Catalytic Asymmetric Amination Approaches
Method | Substrate | Catalyst System | Conditions | ee (%) (R)-Amine | Yield (%) | Challenges |
---|---|---|---|---|---|---|
Reductive Amination | 2-Acetyl-3-bromopyridine | Ir/(S)-SegPhos / Acid Co-catalyst | H₂ (50 bar), MeOH, 60°C, 48h | 82 | 75 | Imine stability, Over-reduction |
Reductive Amination | 2-Acetyl-3-bromopyridine | Ru-TsDPEN (Noyori type) | HCO₂H/Et₃N (5:2), DCM, 40°C, 24h | 90 | 68 | Moderate yield, Catalyst loading (5 mol%) |
Kinetic resolution (KR) targets the racemic amine or its derivatives.
Maintaining enantiopurity during synthesis and subsequent transformations is critical.
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: